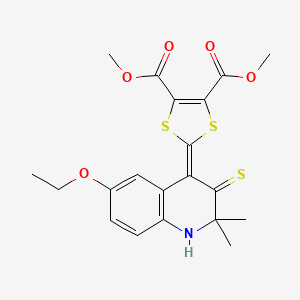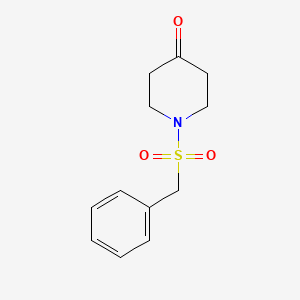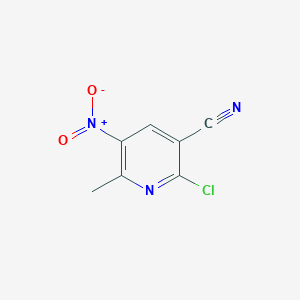
dimethyl 2-(6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
Overview
Description
The compound , dimethyl 2-(6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate, is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of related compounds involves the addition of dimethyl acetylenedicarboxylate to heterocyclic thiones, such as 2,3-dihydro-2-thioxoquinazolin-4(1H)-one, which results in various cycloadducts. These reactions are typically characterized by the formation of multiple products, and the structures are confirmed using techniques like 13C NMR spectroscopy and X-ray crystallography . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of compounds. For instance, the crystal structure of 5-(8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3-dimethylbarbituric acid was established using this method . This suggests that if the molecular structure of the compound needs to be analyzed, X-ray diffraction could be a suitable technique.
Chemical Reactions Analysis
The reactions of similar compounds involve the formation of zwitterionic structures and the occurrence of dimers in both solid and solution states, as evidenced by intermolecular hydrogen bonds . These findings indicate that the compound may also exhibit such behavior, forming stable zwitterionic forms and possibly engaging in dimerization through hydrogen bonding.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of the compound , they do offer insights into the properties of structurally related compounds. For example, the use of NMR spectroscopy in solution can reveal information about the stability and behavior of compounds in different states . This technique, along with others like X-ray crystallography, can be instrumental in deducing the physical and chemical properties of the compound .
Scientific Research Applications
1. Cycloaddition Reactions
Dimethyl 2-(6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is involved in cycloaddition reactions, particularly in 1,3-dipolar cycloadditions with acetylenic dipolarophiles. This leads to the formation of substituted 1,3-dithioles, an important class of polysulfur-containing heterocycles (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).
2. Formation of Spirocyclic Compounds
The same compound, under certain conditions, forms spirocyclic adducts when reacting with acetylenedicarboxylic acid dimethyl ester. These adducts are categorized as substituted 1′, 3′-dithiole-2′-spiro-1-(5,6-dihydrothiino[2,3-c]quinolines), which are of interest in the synthesis of new heterocyclic systems (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).
3. Novel Intermediate Formation
In research on cycloaddition reactions involving 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamides and activated alkynes, this compound facilitates the unexpected formation of 2-(thiophen-3(2H)-ylidene)-1,3-dithioles. This highlights its role in producing novel intermediates (Ogurtsov & Rakitin, 2022).
4. Sensitization in Solar Cells
The compound is also utilized in the field of renewable energy, particularly in the sensitization of dye-sensitized solar cells. It contributes to improving the photoelectric conversion efficiency of these cells, thus playing a role in the advancement of solar energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
5. Synthesis of Dicarbamates
The compound is a precursor in the synthesis of various dicarbamates, like dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates. These dicarbamates are significant in the development of new pharmaceuticals and organic compounds (White & Baker, 1990).
properties
IUPAC Name |
dimethyl 2-(6-ethoxy-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S3/c1-6-26-10-7-8-12-11(9-10)13(16(27)20(2,3)21-12)19-28-14(17(22)24-4)15(29-19)18(23)25-5/h7-9,21H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUQEPCQQATCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B3034989.png)
![(2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3034990.png)
![2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3034992.png)



![N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide](/img/structure/B3034999.png)
![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)
![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3035002.png)